N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methoxyethyl)-p-nitroaniline: This compound shares the methoxyethyl group but has a different core structure.
N-(2-acetoxyethyl)-p-nitroaniline: Similar in structure but with an acetoxyethyl group instead of a methoxyethyl group.
3-methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole: A related compound with a pyrrole core instead of a pyrazole core.
Uniqueness: N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-10-5-3-7(9-10)8-4-6-11-2/h3,5H,4,6H2,1-2H3,(H,8,9) |
InChI Key |
JRMAUBJXENYCHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCCOC |
Origin of Product |
United States |
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